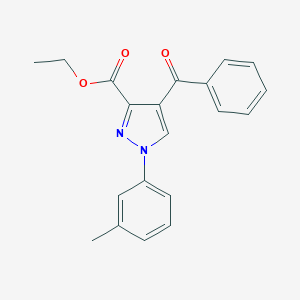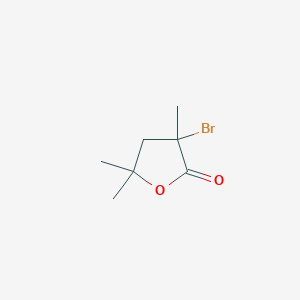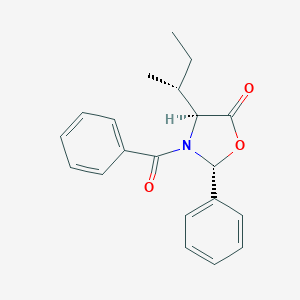
Oxytocin
Übersicht
Beschreibung
Oxytocin is a peptide hormone and neuropeptide that is produced in the hypothalamus and released by the posterior pituitary . It plays roles in behavior that include social bonding, reproduction, childbirth, and the period after childbirth . This compound is released into the bloodstream as a hormone in response to sexual activity and during labor . It is also available in pharmaceutical form .
Synthesis Analysis
This compound is derived by enzymatic splitting from the peptide precursor encoded by the human OXT gene . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the major analytical techniques used for the routine characterization of synthetic peptides and the evaluation of synthesis quality and success .
Molecular Structure Analysis
This compound is a peptide composed of nine amino acids and one non-peptidic substituent. The sequence is as follows: cysteine-tyrosine-isoleucine-glutamine-asparagine-asparagine-cysteine-proline-leucine-glycine-amide .
Physical And Chemical Properties Analysis
This compound is a small peptide that consists of nine amino acids in a six–amino acid ring formed by cysteine bonds and a three–amino acid tail with a terminal amine . It is synthesized in brain regions that are critical to behavioral and physiologic homeostasis .
Wissenschaftliche Forschungsanwendungen
Molekulare Mechanismen von Oxytocin
This compound ist ein Neuropeptid, das im Hypothalamus produziert und von der Hypophyse (Hinterlappen) freigesetzt wird. Auf molekularer Ebene aktiviert es spezifische G-Protein-gekoppelte this compound-Rezeptoren, die die neuronale Aktivität und die Freisetzung von Neurotransmittern beeinflussen. Diese Wirkungen wirken sich auf das Sozialverhalten aus, einschließlich Vertrauen und Empathie .
Physiologische Funktionen
Neben seiner bekannten Rolle bei der Geburt und Laktation hat this compound umfassendere Wirkungen. Es beeinflusst das Herz-Kreislauf-, das Verdauungs- und das Immunsystem. Darüber hinaus kann es eine Rolle bei der Stressregulation, der Schmerzmodulation und den Suchtwegen spielen . Bemerkenswert ist, dass this compound in die Mutter-Kind-Bindung und die Paarbindung verwickelt ist .
Therapeutische Anwendungen
Die vielseitigen Wirkungen von this compound machen es zu einer vielversprechenden Behandlung für verschiedene Erkrankungen:
a. Psychiatrische Erkrankungen:- Autismus-Spektrum-Störungen (ASS): Studien zeigen vielversprechende Ergebnisse bei der Verbesserung der sozialen Kognition und der Reduzierung sozialer Angst bei Menschen mit ASS .
Herausforderungen und zukünftige Richtungen
Trotz der zunehmenden Beweise bleiben Herausforderungen bestehen:
Zusammenfassend lässt sich sagen, dass die vielfältigen Mechanismen und Funktionen von this compound es zu einem faszinierenden Molekül machen. Weitere Forschung verspricht, sein volles therapeutisches Potenzial zu erschließen, was Menschen mit verschiedenen Erkrankungen zugute kommt und gesündere soziale Interaktionen fördert . 🌟
Wirkmechanismus
Target of Action
Oxytocin, a peptide hormone and neuropeptide, is primarily produced in the hypothalamus and released by the posterior pituitary . It acts on specific This compound receptors (OXTRs) , which are G-protein-coupled receptors and are widely distributed throughout the central nervous system and peripheral tissues . OXTRs are also found on pre-T cells in the thymus, where this compound modulates lymphocyte maturation, differentiation, and survival .
Mode of Action
This compound stimulates uterine contraction by activating G-protein-coupled receptors that trigger increases in intracellular calcium levels in uterine myofibrils . This increase in calcium ions then acts on targets, including myosin light-chain kinase, which facilitates smooth muscle contraction . This compound also increases local prostaglandin production, further stimulating uterine contraction .
Biochemical Pathways
This compound’s primary biochemical pathway involves the activation of its specific G-protein-coupled receptors, leading to an increase in intracellular calcium levels . This calcium influx triggers a cascade of events, including the activation of myosin light-chain kinase, which facilitates smooth muscle contraction . In addition to its direct effects, this compound also influences memory consolidation, has an antidepressive effect, and participates in the regulation of the cardiovascular system and sodium secretion .
Pharmacokinetics
The plasma half-life of this compound ranges from 1-6 minutes . It is metabolized by the liver and other oxytocinases . A small amount is excreted unchanged in the urine . The onset of action for uterine contractions is approximately 1 minute, and the duration of action is about 1 hour .
Result of Action
This compound’s primary result of action is the induction of uterine contractions during childbirth and the ejection of milk during breastfeeding . It also plays a significant role in social behavior, including pair bonding, social cognition, and functioning . Furthermore, this compound has broad peripheral and central effects, including roles in metabolic homeostasis and cardiovascular regulation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of specific ions and proteins in the extracellular environment can affect the binding of this compound to its receptors. Additionally, factors such as stress, temperature, and pH can influence the stability and efficacy of this compound . More research is needed to fully understand the impact of these environmental factors on this compound’s action.
Safety and Hazards
Oxytocin may cause serious side effects. Call your doctor at once if you have: a fast, slow, or uneven heart rate; excessive bleeding long after childbirth . This compound may cause serious or life-threatening side effects in the newborn baby, including: slow heartbeats or other abnormal heart rate; jaundice (a yellow appearance of the baby’s skin); a seizure; eye problems; or problems with breathing, muscle tone, and other signs of health problems .
Zukünftige Richtungen
Recent advances from human and animal research provide converging evidence for functionally relevant effects of the intranasal oxytocin administration route, suggesting that direct nose-to-brain delivery underlies the behavioral effects of this compound on social cognition and behavior . Moreover, advances in previously debated methodological issues, such as pre-registration, reproducibility, statistical power, interpretation of non-significant results, dosage, and sex differences are discussed and integrated with suggestions for the next steps in translating intranasal this compound into psychiatric applications .
Eigenschaften
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOPRXBHLZRZKH-DSZYJQQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N12O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048361 | |
| Record name | Oxytocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1007.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, butanol | |
| Record name | Oxytocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Oxytocin plays a vital role in labour and delivery. The hormone is produced in the hypothalamus and is secreted from the paraventricular nucleus to the posterior pituitary where it is stored. It is then released in pulses during childbirth to induce uterine contractions. The concentration of oxytocin receptors on the myometrium increases significantly during pregnancy and reaches a peak in early labor. Activation of oxytocin receptors on the myometrium triggers a downstream cascade that leads to increased intracellular calcium in uterine myofibrils which strengthens and increases the frequency of uterine contractions. In humans, most hormones are regulated by negative feedback; however, oxytocin is one of the few that is regulated by positive feedback. The head of the fetus pushing on the cervix signals the release of oxytocin from the posterior pituitary of the mother. Oxytocin then travels to the uterus where it stimulates uterine contractions. The elicited uterine contractions will then stimulate the release of increasing amounts of oxytocin. This positive feedback loop will continue until parturition. Since exogenously administered and endogenously secreted oxytocin result in the same effects on the female reproductive system, synthetic oxytocin may be used in specific instances during the antepartum and postpartum period to induce or improve uterine contractions., The pharmacologic and clinical properties of oxytocin are identical with those of naturally occurring oxytocin principle of the posterior lobe of pituitary. Oxytocin exerts a selective action on the smooth musculature of the uterus, particularly toward the end of pregnancy, during labor, and immediately following delivery. Oxytocin stimulates rhythmic contractions of the uterus, increases the frequency of existing contractions, and raises the tone of the uterine musculature., Oxytocin indirectly stimulates contraction of uterine smooth muscle by increasing the sodium permeability of uterine myofibrils. High estrogen concentrations lower the threshold for uterine response to oxytocin. Uterine response to oxytocin increases with the duration of pregnancy and is greater in patients who are in labor than those not in labor; only very large doses elicit contractions in early pregnancy. Contractions produced in the term uterus by oxytocin are similar to those occurring during spontaneous labor. In the term uterus, oxytocin increases the amplitude and frequency of uterine contractions which in turn tend to decrease cervical activity producing dilation and effacement of the cervix and to transiently impede uterine blood flow., Oxytocin contracts myoepithelial cells surrounding the alveoli of the breasts, forcing milk from the alveoli into the larger ducts and thus facilitating milk ejection. The drug possesses no galactopoietic properties., Oxytocin produces vasodilation of vascular smooth muscle, increasing renal, coronary, and cerebral blood flow. Blood pressure is usually unchanged, but following iv administration of very large doses or undiluted solutions, blood pressure may decrease transiently, and tachycardia and an increase in cardiac output may be reflexly induced. Any initial fall in blood pressure is usually followed by a small but sustained increase in blood pressure. In contrast to vasopressin, oxytocin has minimal antidiuretic effects; however, water intoxication may occur when oxytocin is administered with an excessive volume of electrolyte-free iv fluids and/or at too rapid a rate., For more Mechanism of Action (Complete) data for Oxytocin (15 total), please visit the HSDB record page. | |
| Record name | Oxytocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxytocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS RN |
50-56-6 | |
| Record name | Oxytocin [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxytocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxytocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxytocin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxytocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
192-194 ℃ | |
| Record name | Oxytocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344420.png)
methanone](/img/structure/B344421.png)
![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)


![[3-(1,3-Benzothiazole-2-carbonyl)-1-(3-chlorophenyl)pyrazol-4-yl]-naphthalen-1-ylmethanone](/img/structure/B344427.png)
![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)
![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)

![1-[4-benzoyl-1-(4-chlorophenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344434.png)



